molecular formula C10H14O4 B2386532 Bicyclo[3.2.1]octane-1,5-dicarboxylic acid CAS No. 110371-23-8

Bicyclo[3.2.1]octane-1,5-dicarboxylic acid

Cat. No. B2386532
CAS RN: 110371-23-8
M. Wt: 198.218
InChI Key: TUMOJUFCQFNRQM-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octane-1,5-dicarboxylic acid is a chemical compound with the molecular formula C10H14O4 . It has a molecular weight of 198.22 and is a white solid . The IUPAC name for this compound is bicyclo [3.2.1]octane-1,5-dicarboxylic acid .


Synthesis Analysis

The synthesis of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . A solvent-dependent oxidative dearomatization-induced divergent [5+2] cascade approach to bicyclo octanes has also been described .


Molecular Structure Analysis

The InChI code for Bicyclo[3.2.1]octane-1,5-dicarboxylic acid is 1S/C10H14O4/c11-7(12)9-2-1-3-10(6-9,5-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

Bicyclo[3.2.1]octane-1,5-dicarboxylic acid is a white solid . It has a molecular weight of 198.22 . The compound should be stored at temperatures between 0-8°C .

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), not eating, drinking or smoking when using this product (P270), and if swallowed: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Mechanism of Action

Target of Action

The primary targets of Bicyclo[3.2.1]octane-1,5-dicarboxylic acid are currently unknown. The compound is a complex structure with potential applications in the field of drug discovery . .

Mode of Action

The exact mode of action of Bicyclo[32It is known that the compound is involved in multicomponent reactions that use α,β-unsaturated acylammonium intermediates . These intermediates are generated by the activation of unsaturated acyl chlorides, which cycle to form the bicyclo[3.2.1]octane fragment

Biochemical Pathways

The biochemical pathways affected by Bicyclo[32The compound is a key synthetic intermediate in several total syntheses , suggesting that it may influence multiple biochemical pathways. The downstream effects of these pathways are yet to be determined.

Result of Action

The molecular and cellular effects of Bicyclo[32Given the compound’s potential role in drug discovery , it is likely that it has significant molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Bicyclo[32The compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.

properties

IUPAC Name

bicyclo[3.2.1]octane-1,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c11-7(12)9-2-1-3-10(6-9,5-4-9)8(13)14/h1-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMOJUFCQFNRQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(C1)(C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.2.1]octane-1,5-dicarboxylic acid

Synthesis routes and methods

Procedure details

A solution of bicyclo[3.2.1]octane-1,5-dicarboxylic acid dimethyl ester (crude 3.01 g from step 2) in tetrahydrofuran (100 mL) was treated with 1 M of lithium hydroxide in water (75 mL) and warmed at 70° C. for 6 hours. The reaction was concentrated under reduced pressure and the resulting residue was partitioned between water and ethyl acetate. The aqueous layer was collected and washed again with ethyl acetate. The aqueous layer was acidified with 1N HCl to pH 2, and then extracted with ethyl acetate. The organic layer was collected, dried over anhydrous sodium sulfate, filtered, and evaporated to afford 725 mg of white solid, which was used in the next step without further purification.
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